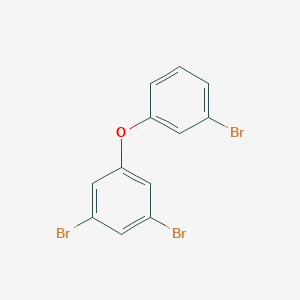

1,3-Dibromo-5-(3-bromophenoxy)benzene

Descripción general

Descripción

1,3-Dibromo-5-(3-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C12H6Br4O. This compound is characterized by the presence of three bromine atoms and one phenoxy group attached to a benzene ring. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(3-bromophenoxy)benzene can be synthesized through a series of bromination and etherification reactions. The general synthetic route involves the bromination of 1,3-dibromobenzene followed by the etherification with 3-bromophenol. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate for the etherification step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-5-(3-bromophenoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Reactivity

The compound undergoes various chemical reactions:

- Substitution Reactions : Bromine atoms can be replaced with other functional groups.

- Oxidation Reactions : The phenoxy group can be oxidized to form quinones.

- Reduction Reactions : Bromine atoms can be reduced to yield hydrogenated derivatives .

Chemistry

1,3-Dibromo-5-(3-bromophenoxy)benzene is utilized as a building block in synthesizing more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the development of novel compounds .

Biology

Research has explored the potential biological activities of this compound:

- Antimicrobial Properties : Studies indicate its effectiveness against certain bacterial strains.

- Anticancer Activities : Investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being evaluated for its potential in drug development:

- It acts as a pharmacological tool in biochemical studies, helping to elucidate mechanisms of action for various biological pathways .

Industry

In industrial applications, this compound is employed in:

- The production of specialty chemicals and polymers.

- Development of advanced materials with unique properties due to its brominated structure .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.

Case Study 2: Anticancer Research

Research featured in Cancer Letters investigated the effects of this compound on human cancer cell lines. The findings demonstrated that it could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its promise in cancer therapy.

Case Study 3: Industrial Applications

An industrial report detailed the use of this compound in synthesizing high-performance polymers. The compound's unique reactivity allows for the creation of materials with enhanced thermal stability and mechanical strength.

Uniqueness

The presence of the phenoxy group in this compound distinguishes it from similar compounds. This structural feature enhances its reactivity and biological activity, allowing for specific interactions with molecular targets .

Mecanismo De Acción

The mechanism of action of 1,3-Dibromo-5-(3-bromophenoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromobenzene: Another brominated benzene derivative with two bromine atoms in the ortho position.

1,4-Dibromobenzene: A brominated benzene derivative with two bromine atoms in the para position.

1,3-Dibromo-5-fluorobenzene: A similar compound with a fluorine atom instead of the phenoxy group.

Uniqueness

1,3-Dibromo-5-(3-bromophenoxy)benzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables its use in a wide range of applications .

Actividad Biológica

1,3-Dibromo-5-(3-bromophenoxy)benzene is a brominated aromatic compound with significant implications in biological research and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₆Br₄O and features a benzene ring substituted with two bromine atoms and a phenoxy group. This unique structure allows for specific interactions with biological systems, making it a subject of interest in various scientific fields.

| Property | Value |

|---|---|

| Molecular Weight | 328.827 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Crystal Structure | Similar to 1,3,5-tris(dibromomethyl)benzene |

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Similar brominated compounds have shown effectiveness against various cancer cell lines, indicating that this compound could potentially inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

- Enzyme Inhibition : The presence of bromine atoms and the phenoxy group may facilitate interactions with specific enzymes, potentially leading to significant biochemical effects. Understanding these interactions is crucial for elucidating the compound's biological activity.

- Pharmacological Applications : The compound has been explored for its potential use in drug development. Its structural features allow for specific interactions with biological targets, which can be harnessed in the design of new therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antitumor Activity : A study highlighted that brominated derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 0.24 µM to 5.8 µM against different cancer types (e.g., colorectal adenocarcinoma and breast adenocarcinoma) .

- Mechanistic Studies : Research on structurally similar compounds has shown that they may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell proliferation . These findings suggest that this compound could share similar mechanisms of action.

Synthesis and Interaction Studies

The synthesis of this compound typically involves bromination reactions under controlled conditions to ensure high yield and purity. Continuous flow processes are often utilized to enhance efficiency.

Synthesis Methodology :

- Reagents: Bromine sources (e.g., N-bromosuccinimide)

- Conditions: Controlled temperature and reagent concentration

- Yield: Typically high when optimized

Interaction studies have focused on the reactivity of this compound with various biomolecules. The unique presence of the phenoxy group allows for enhanced binding affinity to proteins or enzymes, potentially leading to significant pharmacological effects.

Propiedades

IUPAC Name |

1,3-dibromo-5-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPJLVONRTECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583560 | |

| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-79-6 | |

| Record name | 3,3',5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research paper mentions PBDEs being found in higher concentrations in grey seals compared to harbor seals. What factors might contribute to this difference?

A1: Several factors can contribute to varying PBDE concentrations between species like grey and harbor seals []. These include:

- Diet: Grey seals and harbor seals have different diets, which can influence their exposure to PBDEs. The paper suggests that the waters off the Isle of May, where the grey seals were sampled, may be more contaminated with POPs, including PBDEs, compared to the Orkney coasts where the harbor seals were found []. This implies that the prey of grey seals in that region could contain higher levels of PBDEs.

Q2: The research highlights the importance of studying POPs like PBDEs. What are the potential health effects of PBDEs on marine mammals like seals?

A2: PBDEs are endocrine disruptors and can have various negative effects on marine mammals []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.